(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-3-21-14(20)8-17-11-6-4-5-7-12(11)23-15(17)16-13(19)9-22-10(2)18/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJDSGGWNDUJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable electrophile, such as chloroacetic acid, under acidic conditions.
Introduction of the acetylthio group: The benzo[d]thiazole intermediate is then reacted with acetyl chloride in the presence of a base like pyridine to introduce the acetylthio group.
Formation of the imino group: The acetylthio-substituted benzo[d]thiazole is treated with an appropriate amine, such as ethylamine, under reflux conditions to form the imino group.
Esterification: Finally, the compound is esterified with ethyl acetate in the presence of a catalyst like sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetylthio group, where nucleophiles like thiols or amines can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, dimethylformamide, and pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
Anti-inflammatory Effects
Research has indicated that thiazole derivatives exhibit significant anti-inflammatory properties. In animal models, compounds structurally related to (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have demonstrated the ability to inhibit inflammatory mediators effectively. For instance, studies using carrageenan-induced paw edema in rats revealed a dose-dependent reduction in swelling when treated with this class of compounds.
Table 1: Summary of Anti-inflammatory Activity in Animal Models
| Compound Name | Dose (mg/kg) | Edema Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 50 | 45 | |
| Compound B | 100 | 60 | |
| (Z)-ethyl ... | TBD | TBD | TBD |
Anticancer Activity
Thiazole derivatives have also shown promising anticancer activity. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines. For example, similar compounds were tested against MCF-7 breast cancer cells, with significant cytotoxic effects observed.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound C | 10 | Apoptosis induction | |
| Compound D | 15 | Cell cycle arrest | |
| (Z)-ethyl ... | TBD | TBD | TBD |
Analgesic Efficacy
One notable case study involved a derivative similar to this compound, which was evaluated for its analgesic properties in a rat model of neuropathic pain. The study demonstrated that the compound significantly reduced pain responses compared to standard analgesics.
Oncological Research
Another study focused on the antitumor effects of thiazole derivatives in xenograft models. The results indicated that these compounds could significantly inhibit tumor growth, suggesting their potential as therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Structural Analysis
- Target Compound : The acetylthio group increases molecular weight (MW: ~349.44 g/mol) and polarity compared to oxo or sulfonyl analogs. The (Z)-configuration may influence hydrogen bonding and crystal packing, as seen in similar thiazole derivatives .
- Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3-yl)acetate (8g) : The oxo group reduces steric bulk, resulting in a lower melting point (oil) compared to crystalline analogs like 8f (MP: 91–93°C) .
- Sulfonylimino Analog: The sulfonyl group enhances solubility in polar solvents, while the 4-aminophenyl substituent may enable conjugation with biomolecules .
Data Tables for Key Analogs
Table 1: Spectroscopic Data Comparison
Biological Activity
(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative, recognized for its potential therapeutic applications across various biological domains. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate. Its molecular formula is , with a molecular weight of approximately 352.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The compound interacts with various molecular targets, forming stable complexes that disrupt normal enzymatic functions. This inhibition can lead to significant biological effects, including:
- Enzyme Inhibition : It has been investigated as a potential inhibitor of proteases and kinases, which are crucial in many cellular processes and disease states.
- Antioxidative Effects : Similar compounds have shown the ability to protect against oxidative stress by enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase .
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, which are critical in the treatment of chronic inflammatory diseases. It may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
Antimicrobial Effects
Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- Antioxidative Study : A study on a related compound showed that it protected neuronal cells from amyloid beta-induced oxidative stress by restoring glutathione levels and reducing reactive oxygen species production . This suggests potential neuroprotective effects for this compound.
- Enzyme Inhibition : Research has highlighted the role of similar thiazole derivatives in inhibiting glucosylceramide synthase, which is implicated in various cancers. This inhibition could lead to reduced cell survival in cancerous tissues .
Data Summary Table
Q & A
Q. Basic Characterization
- NMR spectroscopy : H and C NMR verify the Z-configuration of the imino group and acetylthio moiety .
- X-ray crystallography : Resolves stereochemical ambiguities, as shown in structurally related cephalosporin intermediates .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Advanced Data Analysis
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The imino group may exhibit keto-enol tautomerism, altering peak positions. Solvent-dependent studies (e.g., DMSO vs. CDCl) clarify this .
- Crystallinity differences : Amorphous vs. crystalline forms affect XRD patterns. Recrystallization from acetic acid/ethanol mixtures standardizes material .
- Impurity profiling : HPLC with UV detection identifies by-products (e.g., hydrazide derivatives) .
What methodologies assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced Stability Studies
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring decomposition via HPLC at 254 nm .
- Thermogravimetric analysis (TGA) : Determines thermal stability up to 300°C, identifying decomposition thresholds .
- pH-rate profiling : Quantifies hydrolysis kinetics in buffered solutions (pH 1–13) to predict shelf-life .
How can biological activities (e.g., enzyme inhibition) be evaluated for this compound?
Q. Advanced Biological Evaluation
- Enzyme assays : Screen against target enzymes (e.g., β-lactamases) using fluorogenic substrates (e.g., nitrocefin) .
- Cellular cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) assess biocompatibility .
- Fluorescent sensor design : Conjugate the compound with fluorophores (e.g., dansyl chloride) to monitor binding events via fluorescence quenching .
What computational approaches predict the compound’s reactivity or binding modes?
Q. Advanced Computational Modeling
- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates interactions with enzyme active sites (e.g., penicillin-binding proteins) using AutoDock Vina .
- MD simulations : Assess conformational stability in aqueous environments over 100 ns trajectories .
What strategies enable functionalization of the benzothiazole core for derivative libraries?
Q. Intermediate/Advanced Derivatization
- Hydrazide formation : React with hydrazine hydrate to generate 2-benzothiazolyl acetohydrazide, a versatile intermediate .
- Heterocyclic coupling : Condense with 1,2,4-triazole or cinnamyl alcohol via reflux in ethanol to introduce diversity .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches bioactive moieties (e.g., triazoles) .
How can environmental persistence or degradation pathways be studied?
Q. Advanced Environmental Impact
- Photodegradation : Expose to UV light (254 nm) and analyze breakdown products via LC-MS .
- Biodegradation assays : Use soil microcosms to track microbial degradation over 30 days, quantifying residual compound via GC-MS .
- Ecotoxicity : Evaluate Daphnia magna survival rates at varying concentrations to estimate EC values .
What mechanistic insights explain its potential as an enzyme inhibitor?
Q. Advanced Mechanistic Studies
- Active-site binding : X-ray co-crystallography with target enzymes (e.g., thymidylate synthase) identifies key hydrogen bonds or π-π interactions .
- Kinetic studies : Measure values via Lineweaver-Burk plots under competitive inhibition conditions .
- Mutagenesis : Engineer enzyme variants (e.g., S64A mutation) to probe residue-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
